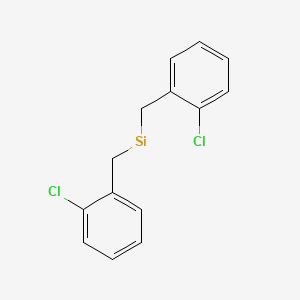

Bis(2-chlorobenzyl)silane

Description

Structure

2D Structure

Properties

CAS No. |

18414-48-7 |

|---|---|

Molecular Formula |

C14H12Cl2Si |

Molecular Weight |

279.2 g/mol |

InChI |

InChI=1S/C14H12Cl2Si/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |

InChI Key |

QWQJBPJPIIKYKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C[Si]CC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bis 2 Chlorobenzyl Silane Systems

Direct Synthetic Approaches from Halogenated Precursors

Direct methods for the formation of carbon-silicon bonds are often the most straightforward approaches to synthesizing compounds like bis(2-chlorobenzyl)silane. These typically involve the coupling of a halogenated precursor with a suitable silicon electrophile.

Grignard Reagent-Mediated Couplings and Related Organometallic Reactions with Silicon Halides

A cornerstone of organometallic chemistry, the Grignard reaction provides a robust method for the formation of carbon-silicon bonds. iitk.ac.inlibretexts.org The synthesis of this compound via this route involves the preparation of the 2-chlorobenzyl Grignard reagent, followed by its reaction with a silicon halide, such as dichlorodimethylsilane.

The initial step is the formation of the Grignard reagent from 2-chlorobenzyl chloride and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). patsnap.comgoogleapis.com The reaction is typically initiated with a small amount of an activator, such as methyl bromide, and proceeds under anhydrous conditions to prevent the quenching of the highly reactive organometallic species. libretexts.orgpatsnap.com A patented process reports the successful preparation of 2-chlorobenzyl magnesium chloride with a high yield of 93.4%. googleapis.com

Once formed, the Grignard reagent is reacted with a silicon dihalide. For the synthesis of the parent this compound (where the other two substituents on silicon are hydrogens), a reagent like dichlorosilane (B8785471) would be used. The stoichiometry is critical to ensure the double addition of the Grignard reagent to the silicon center.

| Precursor | Reagent | Solvent | Yield |

| 2-Chlorobenzyl chloride | Magnesium | Tetrahydrofuran | 93.4% googleapis.com |

The reactivity of Grignard reagents can be influenced by the presence of additives. For instance, in reactions with other functional groups, Lewis acids like zinc chloride can be used to moderate the reactivity and improve the selectivity of the Grignard addition. nih.gov

Palladium-Catalyzed Silylation Reactions Involving Benzylic Halides and Silylboronates

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C-Si bonds under milder conditions than traditional Grignard reactions. An efficient method involves the coupling of benzylic halides with silylboronates. rsc.org This reaction accommodates a wide range of substrates and proceeds smoothly under very mild conditions, offering moderate to high yields of the corresponding benzylic silanes. rsc.org

In a specific example relevant to the synthesis of a chlorobenzylsilane, (2-chlorobenzyl)dimethyl(phenyl)silane was synthesized via a palladium-catalyzed reaction. This demonstrates the viability of this method for creating the core structure of interest.

| Benzylic Halide | Silylating Agent | Catalyst System | Product | Yield |

| 2-Chlorobenzyl halide | Dimethyl(phenyl)silylboronate | Palladium Catalyst | (2-Chlorobenzyl)dimethyl(phenyl)silane | 72% rsc.org |

The catalytic cycle for this transformation typically involves the oxidative addition of the palladium(0) catalyst to the benzylic halide, followed by transmetalation with the silylboronate and subsequent reductive elimination to afford the desired benzylsilane (B11955767) and regenerate the active catalyst.

Indirect Synthetic Pathways to Chlorobenzylsilane Structures

Indirect methods offer alternative routes to chlorobenzylsilane structures, often involving the formation of a key intermediate that is then converted to the target molecule.

Carbene Insertion Reactions into Silicon-Hydrogen Bonds for α-Halobenzylsilane Formation

Carbene insertion into silicon-hydrogen (Si-H) bonds is a powerful method for the formation of C-Si bonds. snnu.edu.cnnih.gov This reaction can be catalyzed by various transition metals, including rhodium and iron. nih.govorganic-chemistry.org The generation of a carbene, typically from a diazo compound, is the first step. This highly reactive intermediate then inserts into the Si-H bond of a silane (B1218182).

For the synthesis of an α-halobenzylsilane, a halo-substituted diazo compound would be required. The reaction of such a carbene with a silane containing at least one Si-H bond would yield the desired α-halobenzylsilane. For instance, an iron(II) triflate catalyst has been shown to be effective for the carbene insertion of α-diazoesters into Si-H bonds, affording α-silylesters in high yields. organic-chemistry.org While a specific example for an α-chlorobenzylsilane is not detailed in the provided sources, the general applicability of this method suggests its potential for this transformation. The reaction conditions are generally mild, and the use of earth-abundant metals like iron makes this an attractive and sustainable approach. organic-chemistry.org

| Catalyst Type | Diazo Precursor Type | Silane Type | Product Type |

| Dirhodium(II) carboxylates nih.gov | Diarylcarbenes | Prochiral silanes | Silicon-stereogenic silanes |

| Iron(II) triflate organic-chemistry.org | α-Diazoesters | Trialkylsilanes | α-Silylesters |

Cyclization and Ring-Closure Reactions Incorporating Chlorobenzyl Moieties

The synthesis of cyclic silanes, or silacycles, containing a chlorobenzyl group represents a more complex synthetic challenge. Various cyclization strategies have been developed for the synthesis of silacycles, which could potentially be adapted to incorporate a chlorobenzyl moiety. nih.govnih.gov

One approach involves the intramolecular coupling of vinylsilanes. nih.gov A molecule containing both a vinylsilane and a chlorobenzyl group could potentially undergo an intramolecular Mizoroki-Heck type reaction to form a silacycle. Another strategy is the coupling-cyclization of alkynylsilanes. nih.gov

Furthermore, strong Brønsted acids have been used to catalyze the enantioselective cyclization of bis(methallyl)silanes to produce enantioenriched Si-stereogenic silacycles. nih.gov A substrate containing a chlorobenzyl group in place of one of the other substituents on the silicon atom could potentially undergo a similar acid-catalyzed cyclization. Ligand-controlled rhodium(I)-catalyzed intramolecular alkyne sila-cyclization offers another pathway to diverse silacycles. rsc.org These methods highlight the potential for creating complex cyclic structures containing the desired chlorobenzylsilane framework.

Catalytic Strategies in this compound Synthesis

The synthesis of this compound and its derivatives heavily relies on effective catalytic strategies to promote the formation of the crucial carbon-silicon bonds. As detailed in the preceding sections, several classes of catalysts are instrumental in these transformations.

Palladium catalysts are central to modern cross-coupling reactions for C-Si bond formation. Their use in the silylation of benzylic halides with silylboronates provides a mild and efficient route to benzylsilanes, including those with chloro-substituents. rsc.orgrsc.org

Rhodium catalysts have shown utility in the carbene insertion into Si-H bonds, offering a pathway to α-functionalized silanes. nih.gov Additionally, rhodium complexes are key in various cyclization reactions that can be envisioned for the synthesis of more complex silacycles containing chlorobenzyl groups. rsc.org

Iron catalysts , as an earth-abundant and less toxic alternative, are gaining prominence. Iron(II) salts have proven to be efficient catalysts for carbene insertion reactions into Si-H bonds, highlighting a move towards more sustainable synthetic methods. organic-chemistry.org

Nickel catalysts have also been employed in the reductive cross-coupling of (chlorobenzyl)silanes with alkenyl halides to produce enantioenriched allylic silanes, demonstrating their potential in related C-Si bond-forming reactions. researchgate.net

The choice of catalyst is often dictated by the specific transformation, the nature of the substrates, and the desired selectivity. The ongoing development of new and more efficient catalytic systems is crucial for advancing the synthesis of complex organosilicon compounds like this compound.

Transition Metal-Catalyzed Reductive Cross-Coupling Methods (e.g., Ni-catalyzed processes for allylic silanes from chlorobenzyl silanes)

Transition metal catalysis, particularly using nickel, has emerged as a powerful tool for constructing carbon-carbon bonds under reductive conditions. nih.gov These reactions are advantageous as they couple two electrophiles using an external reductant, avoiding the need for pre-formed, often unstable organometallic nucleophiles like Grignard reagents. nih.govresearchgate.net This approach enhances functional group compatibility and provides access to chiral allylic silanes from stable (chlorobenzyl)silane precursors. nih.govcaltech.edu

A significant breakthrough is the nickel-catalyzed asymmetric reductive cross-coupling between (chlorobenzyl)silanes and alkenyl halides to produce enantioenriched allylic silanes. researchgate.net This enantioselective reductive alkenylation proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov The process typically involves a nickel(II) salt (e.g., NiCl₂·dme), a chiral ligand, and a stoichiometric reductant, such as manganese powder. nih.govcaltech.edu The choice of the chiral ligand is critical for achieving high enantioselectivity. snnu.edu.cn Chiral bis(oxazoline) ligands, particularly those derived from indanol like IndaBOX, have proven highly effective. nih.govorgsyn.org

In some cases, the activation of the chlorosilane can be slow, leading to low product yields. nih.gov To overcome this, a co-catalyst, such as cobalt(II) phthalocyanine (B1677752) (CoPc), can be added to facilitate the generation of the necessary alkyl radical, thereby improving the reaction yield while maintaining high enantioselectivity. nih.govnih.gov The resulting chiral allylic silanes are valuable intermediates that can undergo various stereospecific transformations, such as intramolecular Hosomi-Sakurai reactions, with excellent transfer of chirality. nih.gov

The general scheme for this transformation couples a (chlorobenzyl)silane with an alkenyl bromide.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of (Chloro(phenyl)methyl)trimethylsilane

This table summarizes the results for the coupling of (chloro(phenyl)methyl)trimethylsilane with various alkenyl bromides under nickel-catalyzed reductive cross-coupling conditions.

| Alkenyl Bromide Partner | Ligand | Co-catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (E)-1-(2-bromovinyl)-4-methoxybenzene | L1 (bis(oxazoline)) | None | - | - | nih.gov |

| Alkenyl bromide 15 | L3 (IndaBOX) | None | 20 | 96 | nih.govsnnu.edu.cn |

| Alkenyl bromide 15 | L3 (IndaBOX) | CoPc | >20 | 96 | nih.gov |

| (E)-1-(2-bromovinyl)-4-methoxybenzene | L2 (bis(oxazoline)) | - | - | - | caltech.edu |

Organocatalytic Protocols for Organosilane Derivatization

Organocatalysis has surfaced as a complementary and powerful strategy for the asymmetric synthesis and derivatization of organosilanes, offering metal-free conditions and unique activation modes. rsc.org These methods are particularly valuable for creating densely functionalized and enantioenriched organosilanes, which are attractive molecules in organic synthesis due to the unique electronic and steric properties of the carbon-silicon bond. researchgate.netbeilstein-journals.orgbeilstein-journals.org

One prominent organocatalytic approach is the conjugate addition of nucleophiles to silicon-containing Michael acceptors. For instance, the conjugate addition of nitroalkanes to β-silylmethylene malonates or β-silyl α,β-unsaturated carbonyl compounds can be effectively catalyzed by bifunctional organocatalysts like cinchona-alkaloid-derived thioureas or squaramides. researchgate.netbeilstein-journals.org These reactions can produce highly functionalized, enantioenriched organosilanes in good yields and with excellent stereoselectivities. researchgate.net The use of pseudoenantiomeric catalysts allows for access to both enantiomers of the desired product. researchgate.net Notably, some of these protocols can be performed under solvent-free conditions, enhancing their environmental friendliness. beilstein-journals.orgbeilstein-journals.org

Another innovative organocatalytic strategy involves the desymmetrization of prochiral silanes. For example, the first organocatalytic enantioselective synthesis of tertiary silyl (B83357) ethers with central chirality on the silicon atom has been reported. nih.gov This method utilizes newly developed imidodiphosphorimidate (IDPi) catalysts to facilitate a desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction of symmetrical bis(methallyl)silanes with phenols. nih.govnih.gov This approach provides access to a variety of enantiopure silyl ethers that can be further derivatized into other useful chiral silicon compounds. nih.gov

Furthermore, simple and inexpensive organic bases, such as the amidine 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to efficiently catalyze the synthesis of silatranes from trialkoxysilanes. nih.govacs.org This solvent-free protocol is highly efficient and versatile, demonstrating the broad applicability of organocatalysis in organosilane chemistry. nih.gov

Table 2: Examples of Organocatalytic Strategies for Organosilane Derivatization

This table highlights various organocatalytic methods for synthesizing and derivatizing organosilanes.

| Catalytic Strategy | Catalyst Type | Substrates | Product Type | Reference |

| Conjugate Addition | Cinchona-alkaloid thiourea | Nitroalkanes, β-silylmethylene malonates | Functionalized enantioenriched organosilanes | researchgate.net |

| Conjugate Addition | Bifunctional squaramide | Nitromethane, β-silyl α,β-unsaturated carbonyls | β-silyl nitroalkanes | beilstein-journals.orgbeilstein-journals.org |

| Desymmetrization (Si-H Exchange) | Imidodiphosphorimidate (IDPi) | Bis(methallyl)silanes, Phenols | Si-stereogenic tertiary silyl ethers | nih.govnih.gov |

| Transesterification/Cage Formation | Amidine (e.g., DBU) | Trialkoxysilanes, Triethanolamine | Silatranes | nih.govacs.org |

Exploration of Chemical Reactivity and Mechanistic Pathways of Bis 2 Chlorobenzyl Silane

Reactions at the Central Silicon Atom

The silicon center, with its attached hydrogen atoms, is the primary locus for many of the characteristic reactions of silanes. These include the activation of the silicon-hydrogen (Si-H) bond, which is fundamental to processes like hydrosilylation, and functionalization reactions that replace the hydrogens with other groups, such as halogens.

The Si-H bond in organosilanes like Bis(2-chlorobenzyl)silane is a key functional group. Its activation is a critical step in numerous synthetic transformations, most notably hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond (e.g., C=C, C=O). This process is typically catalyzed by transition metals.

The activation of Si-H bonds can proceed through several mechanisms, often involving coordination to a Lewis acidic metal center, which polarizes the bond and facilitates its cleavage. csic.es This can occur via oxidative addition, where the metal's oxidation state increases, or through heterolytic cleavage across a metal-ligand bond without a change in the metal's formal oxidation state. researchgate.net For instance, ruthenium(II) thiolate complexes can activate Si-H bonds by heterolytically splitting the bond across the polar Ru-S bond, generating a ruthenium(II) hydride and a sulfur-stabilized silicon cation. researchgate.net Similarly, rhodium and iridium complexes are well-known for their ability to activate Si-H bonds, often leading to silylene-bridged bimetallic structures. nih.gov

Hydrosilylation reactions are of immense industrial and synthetic importance, and various catalysts based on platinum, rhodium, iridium, iron, and nickel have been developed. mdpi.comgoogle.comepo.orgscirp.org Iron catalysts, in particular, have gained attention as inexpensive and environmentally benign alternatives. mdpi.com For example, iron complexes with terpyridine ligands can catalyze the hydrosilylation of alkenes with phenylsilanes. mdpi.com While specific studies on this compound are limited, its reactivity in hydrosilylation can be inferred from that of analogous diarylsilanes. The reaction of diphenylsilane (B1312307) (Ph₂SiH₂) with various unsaturated substrates provides a useful model.

Table 1: Representative Hydrosilylation Reactions with Diphenylsilane This table presents data for diphenylsilane as a proxy for the reactivity of diarylsilanes like this compound.

| Unsaturated Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Iron-isocyanide complex | Ph₂SiH(CH₂CH₂Ph) | High | mdpi.com |

| 1-Hexene | [Ir(H)(coe)(CF₃SO₃)(NSiN)] | Ph₂SiH(C₆H₁₃) | Good | csic.es |

| Acetophenone | [Ir(OMe)(cod)]₂ / Azolium salt | Ph₂SiH(OCH(Me)Ph) | High | scirp.org |

| 4-Methylbenzaldehyde | Phosphorus(III) dication | Ph₂SiH(OCH₂(C₆H₄-4-Me)) | Quantitative | rsc.org |

The Si-H bonds of this compound can be readily converted into silicon-halogen bonds, providing a gateway to further functionalization. Chlorination is a common transformation, and iron catalysis offers an efficient method. doria.fi Iron(III) has been shown to catalyze the chlorination of Si-H bonds using acetyl chloride as the chlorine source under ambient conditions. doria.fi This methodology is applicable to the monochlorination of dihydrosilanes (R₂SiH₂), which would convert this compound into Bis(2-chlorobenzyl)chlorosilane. doria.fi

The proposed mechanism for iron-catalyzed chlorination involves the activation of the silane (B1218182) by the iron catalyst. Other methods for the reductive halogenation of carbonyl compounds using silanes in the presence of halotrimethylsilanes have also been reported. cdnsciencepub.com For example, 2-chlorobenzaldehyde (B119727) can be reduced to a mixture of 2-chlorobenzyl chloride and bis(2-chlorobenzyl) ether using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) in the presence of thionyl chloride and a zinc iodide catalyst. cdnsciencepub.com While this is not a direct halogenation of the silane, it highlights the interplay of chlorobenzyl moieties and silicon-based reagents in functional group transformations.

Further functionalization can be achieved from the resulting halosiloane. For instance, the synthesis of poly(o-(diphenylphosphino)benzyl)silanes has been accomplished starting from bis(2-bromobenzyl)methylsilane, which is synthesized via a Grignard reaction. acs.org Subsequent lithiation and reaction with a phosphine (B1218219) chloride introduces the phosphino (B1201336) groups, demonstrating a pathway for complex ligand synthesis starting from a related dibenzylsilane structure. acs.org

Silicon-Hydrogen Bond Activation and Hydrosilylation Reactivity

Reactivity of the Chlorobenzyl Moieties

The two chlorobenzyl groups attached to the silicon atom also possess reactive sites: the carbon-silicon (C-Si) bond and the aromatic ring.

The cleavage of the C-Si bond in organosilanes is a significant reaction pathway, which can sometimes be an undesirable side reaction but can also be harnessed for synthetic purposes. In arylsilanes, Si–C bond cleavage is a notable challenge, particularly during sol-gel polycondensation under acidic or basic conditions. rsc.org However, theoretical studies have shown that inserting an alkyl linker, such as the methylene (B1212753) (-CH₂) group in benzylsilanes, between the silicon atom and the aromatic ring can significantly suppress this cleavage, especially under basic conditions. rsc.org This suggests that the C-Si bonds in this compound should be more stable than those in a corresponding diphenylsilane.

The reactivity of the benzene (B151609) rings in this compound is governed by the electronic effects of the two substituents: the chloro group and the benzylsilane (B11955767) moiety (-CH₂SiH(CH₂C₆H₄Cl)). The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect and resonance electron-donating effect. The silylmethyl group is generally considered to be a weak activating group and is also ortho-, para-directing. The combined influence of these two groups would dictate the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation on the aromatic rings.

Furthermore, the chloro- and benzyl- groups can participate in cross-coupling reactions. For instance, the chloro group can potentially undergo nickel- or palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, with Grignard reagents. rsc.org The related (2-bromobenzyl) derivatives are known to participate in Suzuki-Miyaura coupling reactions to form biphenyl (B1667301) structures. rsc.org

Carbon-Silicon Bond Cleavage and Functional Group Interconversion

Radical Processes in Organosilane Chemistry

Organosilanes are well-established as radical-based reducing agents in organic synthesis, often serving as less toxic alternatives to tin hydrides. acs.orgorganic-chemistry.org The Si-H bond can undergo homolytic cleavage to generate a silyl (B83357) radical (R₃Si•). This process can be initiated by radical initiators or photochemically. Silyl radicals are effective hydrogen atom donors and can participate in radical chain reactions to reduce various functional groups, such as alkyl halides. oup.comrsc.orge-bookshelf.de

The general mechanism for the radical reduction of an alkyl halide (R'-X) with an organosilane (R₃SiH) involves the following steps:

Initiation: Generation of an initial radical.

Propagation:

The initial radical abstracts a hydrogen atom from the silane: Initiator• + R₃SiH → Initiator-H + R₃Si•

The silyl radical abstracts the halogen from the alkyl halide: R₃Si• + R'-X → R₃SiX + R'•

The resulting alkyl radical abstracts a hydrogen from another silane molecule, propagating the chain: R'• + R₃SiH → R'-H + R₃Si•

Termination: Combination of any two radical species.

Iron catalysis has also been employed to initiate radical cascade reactions involving organosilanes. beilstein-journals.org For example, iron can catalyze the difunctionalization of unsaturated benzamides with silanes, a process believed to proceed through radical intermediates. beilstein-journals.org Given these precedents, this compound could potentially act as a radical reducing agent, with its reactivity influenced by the electronic nature of the chlorobenzyl groups.

Generation and Intermediacy of Silicon-Centered Radicals

The generation of silicon-centered radicals, or silyl radicals, is a fundamental process that underpins much of the reactivity of organosilanes, including this compound. These reactive intermediates can be formed through either thermal or photolytic methods. Thermal initiation typically involves the reaction of a radical precursor with a silicon-containing compound, while photolytic generation can occur through direct or indirect irradiation of various silicon compounds.

One of the most common methods for generating silyl radicals is through the abstraction of a hydrogen atom from a hydrosilane by other radicals, such as those derived from carbon, nitrogen, oxygen, or sulfur. wiley.com For instance, photochemically generated tert-butoxy (B1229062) radicals are frequently used to produce silyl radicals for spectroscopic studies. wiley.com

Direct photolysis of certain organosilanes can also lead to the formation of silyl radicals. Aryldisilanes, for example, undergo several primary photoprocesses upon irradiation, including the homolytic cleavage of the Si-Si bond to yield silyl radicals. wiley.com The efficiency of silyl radical generation can be influenced by the solvent, with studies showing a higher yield in acetonitrile (B52724) compared to cyclohexane (B81311) for certain disilanes.

Furthermore, silyl radicals can be generated through one-electron oxidation of silyl metals or one-electron reduction of bromosilanes. wiley.com These methods have been instrumental in the preparation of persistent and even isolable silyl radicals. wiley.comresearchgate.net The stability and structure of the resulting silyl radicals are influenced by the nature of the substituents on the silicon atom. researchgate.net

In the context of this compound, while direct studies on its radical generation are limited, the principles derived from related organosilanes are applicable. The presence of the Si-H bond in a related hydrosilane would make it susceptible to hydrogen abstraction to form a silyl radical.

The intermediacy of silicon-centered radicals has been supported by various experimental techniques, including Electron Spin Resonance (ESR) spectroscopy, which provides detailed information about the structure of these radicals. Trapping experiments, where the generated radicals react with specific trapping agents to form stable products, also provide chemical evidence for their transient existence.

Radical Addition to Unsaturated Bonds and Other Radical-Mediated Transformations

Silicon-centered radicals, once generated, can participate in a variety of chemical transformations, with radical addition to unsaturated bonds being a particularly significant pathway. These additions are a cornerstone of radical chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org

Silyl radicals can add to carbon-carbon double bonds (alkenes) and triple bonds (alkynes). This process is a key step in hydrosilylation reactions, where a Si-H bond is added across an unsaturated bond. The regioselectivity of this addition is often governed by the stability of the resulting carbon-centered radical intermediate. libretexts.org For example, the addition of a bromine radical to an alkene proceeds to form the more stable carbon radical. libretexts.org

The use of photoredox catalysis has modernized radical chemistry, enabling these transformations to occur under milder and more environmentally friendly conditions. acs.org This approach has been applied to the radical group transfer of vinyl and alkynyl silanes, where a radical cyclization is followed by a ring-opening process. acs.org

Beyond simple additions, silyl radicals are involved in more complex radical-mediated transformations. For instance, they can participate in cascade reactions, where a sequence of radical reactions leads to the rapid assembly of complex molecular architectures. beilstein-journals.org These cascades can involve a combination of intermolecular additions and intramolecular cyclizations. beilstein-journals.org

In the specific context of transformations involving compounds structurally related to this compound, benzylsilanes have been shown to react with N-acyliminium ions through a radical/cation/radical cation chain mechanism. mdpi.com This process involves a single electron transfer to form a benzylsilane radical cation, which then decomposes to a silyl cation and a benzyl (B1604629) radical that subsequently adds to the N-acyliminium ion. mdpi.com

The following table summarizes the types of radical-mediated transformations involving organosilanes:

| Transformation Type | Description | Key Intermediates |

| Radical Addition | Addition of a silyl radical to an unsaturated bond (e.g., alkene, alkyne). | Silyl radical, carbon-centered radical. |

| Hydrosilylation | Addition of a Si-H bond across a double or triple bond. | Silyl radical. |

| Radical Cyclization | Intramolecular addition of a radical to an unsaturated bond within the same molecule. | Carbon-centered radical. |

| Radical Group Transfer | Transfer of a vinyl or alkynyl group from silicon to a carbon center via a radical cyclization/ring-opening sequence. acs.org | Silyl radical, cyclized radical intermediate. acs.org |

| Radical/Cation Chain Reactions | Reactions involving both radical and cationic intermediates, such as the reaction of benzylsilanes with N-acyliminium ions. mdpi.com | Silyl radical cation, benzyl radical, carbamate (B1207046) radical cation. mdpi.com |

Reductive Transformations Utilizing Silicon Hydrides

Silicon hydrides are versatile reducing agents in organic synthesis, valued for their moderate reactivity and enhanced chemoselectivity compared to other hydride sources. acs.org The slightly hydridic nature of the hydrogen atom in the Si-H bond allows for the reduction of a variety of functional groups, often requiring activation of the substrate. acs.org

Hydrosilanes, in combination with various catalysts or reagents, can effect the reduction of aldehydes, ketones, and quinones. acs.orgcdnsciencepub.com For instance, 1,1,3,3-tetramethyldisiloxane (TMDS), when used with iodotrimethylsilane (B154268) or bromotrimethylsilane, efficiently reduces aldehydes to the corresponding alkyl halides. cdnsciencepub.com Similarly, polymethylhydrosiloxane (B1170920) (PMS) is effective for the reductive iodination of aromatic aldehydes. cdnsciencepub.com

The reduction of carbonyl compounds to alcohols is a common application of silicon hydrides. acs.org Asymmetric reduction of prochiral ketones to chiral alcohols can be achieved with high enantioselectivity using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or copper. acs.org The choice of silane, ligand, and reaction conditions can significantly influence the yield and enantiomeric excess of the product. acs.org

Beyond carbonyl reductions, silicon hydrides are employed in reductive cross-coupling reactions. Nickel-catalyzed asymmetric reductive alkenylation has been developed to synthesize enantioenriched allylic silanes from (chlorobenzyl)silanes and vinyl bromides. caltech.edunih.gov This method offers good functional group tolerance and utilizes bench-stable silane reagents. caltech.edunih.gov

The following table provides examples of reductive transformations using silicon hydrides:

| Substrate | Reducing System | Product |

| Aromatic Aldehydes | TMDS / Iodotrimethylsilane | Benzyl Iodides cdnsciencepub.com |

| Aromatic Aldehydes | TMDS / Bromotrimethylsilane | Benzyl Bromides cdnsciencepub.com |

| Prochiral Ketones | Chiral Rh, Ru, or Cu catalyst / Hydrosilane | Chiral Alcohols acs.org |

| (Chlorobenzyl)silanes / Vinyl Bromides | Ni-catalyst / Reductant | Chiral Allylic Silanes caltech.edunih.gov |

| Benzylic Alcohols | (TMS)3SiH / Bis(1-benzotriazolyl)methanethione | Deoxygenated Products rsc.org |

Rearrangement Reactions and Structural Reorganizations

Lewis Acid-Catalyzed Rearrangements of Alpha-Halobenzylsilanes

Alpha-halobenzylsilanes are susceptible to rearrangement reactions, particularly in the presence of Lewis acids. These rearrangements often proceed through cationic intermediates and can lead to a variety of structurally reorganized products. The presence of the silicon atom can influence the course of these reactions due to the β-silicon effect, which stabilizes a positive charge on the carbon atom beta to the silicon. thieme-connect.com

While direct studies on the Lewis acid-catalyzed rearrangements of this compound are not extensively documented, the principles can be inferred from related systems. For instance, Lewis acids like titanium tetrachloride (TiCl4) and aluminum chloride (AlCl3) are known to catalyze Claisen rearrangements, which involve caltech.educaltech.edu-sigmatropic shifts. princeton.edu In a related context, Lewis acids have been used to catalyze the phosphinoylation and halogenation of α,β-unsaturated ketones. rsc.org

The interaction of a Lewis acid with the halogen atom of an alpha-halobenzylsilane can facilitate the formation of a benzylic cation. This cation can then undergo various rearrangements, such as 1,2-shifts of substituents on the aromatic ring or the silicon atom. The specific outcome of the reaction would depend on the structure of the silane, the nature of the Lewis acid, and the reaction conditions.

Cationic rearrangements are a well-established class of reactions in organic chemistry, with the pinacol (B44631) rearrangement being a classic example. msu.edu In terpene chemistry, complex acid-catalyzed rearrangements are common, often involving transannular interactions. msu.edu The Baeyer-Villiger rearrangement, the acid-catalyzed reaction of ketones with hydroperoxides, also involves a rearrangement step similar to the pinacol rearrangement. msu.edubeilstein-journals.org

Thermal Rearrangements and Kinetic Studies of Substituent Effects

Thermal rearrangements of organosilanes provide another avenue for structural reorganization. These reactions are often studied through kinetic analysis to understand the influence of substituents on the reaction rate and mechanism.

A notable example is the thermal caltech.edukoreascience.kr-silyl shift, which has been observed in allylic silanes. nsf.gov Kinetic studies of Diels-Alder cycloadditions with subsequent CO extrusion have shown that the reaction is second order and that electron-withdrawing substituents can increase the reaction rate. mdpi.com

In the context of benzylsilanes, while specific kinetic data for the thermal rearrangement of this compound is scarce, studies on related systems offer valuable insights. For example, the thermal decomposition of certain organosilicon compounds can lead to the formation of reactive intermediates like silenes (compounds with Si=C double bonds), which can then undergo further reactions.

Kinetic studies on the acid-catalyzed alkylation of phenylmethanethiol with an N-benzylic sulfonamide demonstrated that the reaction is first order with respect to both the sulfonamide and the acid, and zero order in the thiol, supporting an SN1 mechanism. thieme-connect.com Such kinetic approaches are crucial for elucidating reaction mechanisms and understanding the role of substituents in controlling reactivity.

The following table summarizes key aspects of rearrangement reactions:

| Rearrangement Type | Catalyst/Conditions | Key Features |

| Lewis Acid-Catalyzed Rearrangement | Lewis Acids (e.g., TiCl4, AlCl3) | Proceeds through cationic intermediates; influenced by the β-silicon effect. thieme-connect.comprinceton.edu |

| Pinacol Rearrangement | Acid-catalyzed | Rearrangement of 1,2-diols to ketones or aldehydes. msu.edu |

| Baeyer-Villiger Rearrangement | Peracids or H2O2/Lewis acid | Oxidation of ketones to esters or lactones via a Criegee intermediate. msu.edubeilstein-journals.org |

| Thermal caltech.edukoreascience.kr-Silyl Shift | Thermal | Sigmatropic rearrangement of allylic silanes. nsf.gov |

| Diels-Alder with CO Extrusion | Thermal | Cycloaddition followed by elimination; kinetics influenced by substituents. mdpi.com |

Based on a comprehensive search of publicly available scientific databases and chemical supplier information, detailed experimental spectroscopic data for the specific compound This compound (CAS Number: 18414-48-7) is not available.

Major chemical suppliers, such as Sigma-Aldrich, list the compound as a rare chemical and explicitly state that analytical data is not collected for it. sigmaaldrich.com Searches for its synthesis and characterization in scientific literature have not yielded published Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman, or Mass Spectrometry data.

While spectroscopic information exists for structurally related compounds, such as bis(2-bromobenzyl)methylsilane acs.org or N,N-Bis(2-chlorobenzyl)aniline, spectrabase.com this information is not applicable to this compound due to differences in their molecular structures (e.g., different halogens, and different substituents on the silicon atom).

Consequently, it is not possible to generate the requested article with the required detailed research findings and data tables for the "Sophisticated Spectroscopic and Structural Elucidation of this compound," as the foundational data is not present in the accessible literature.

Sophisticated Spectroscopic and Structural Elucidation of Bis 2 Chlorobenzyl Silane

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For organosilane compounds like Bis(2-chlorobenzyl)silane, which may be liquids or low-melting solids at room temperature, this technique is applied to suitable crystalline derivatives. The process involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be reconstructed.

Illustrative Crystal Data for a Hypothetical Crystalline Derivative of this compound:

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₄Cl₂Si |

| Formula Weight | 297.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 15.21 |

| c (Å) | 9.87 |

| β (°) | 98.5 |

| Volume (ų) | 1560 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.265 |

Note: The data in this table is hypothetical and serves as an example of what would be reported from an X-ray crystallographic study.

Chromatographic and Separation Sciences for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the purification and analysis of chemical compounds, providing the means to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound such as this compound, various chromatographic methods are employed to assess its purity, identify isomers, and analyze complex reaction mixtures.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.govthermofishersci.in In the context of this compound, GC is instrumental in monitoring the progress of its synthesis, assessing its purity, and identifying any volatile byproducts or impurities. thermofishersci.in The derivatization of compounds to make them more volatile for GC analysis is a common practice. thermofishersci.in

A typical GC analysis of this compound would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. dss.go.thosti.gov The column contains a stationary phase, often a high-boiling polymer like a polysiloxane, which interacts with the components of the sample to different extents, leading to their separation. dss.go.th A common choice for the analysis of organosilanes and related compounds is a DB-5MS column, which is a low-polarity phase. osti.gov

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govdss.go.th GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can be used to identify the separated compounds. dss.go.th

Typical GC-MS Parameters for the Analysis of this compound:

| Parameter | Value |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

Representative GC Retention Times for this compound and Related Compounds:

| Compound | Retention Time (min) |

| Benzyl (B1604629) chloride | 8.5 |

| Dichlorodimethylsilane | 4.2 |

| This compound | 18.2 |

| Tris(2-chlorobenzyl)silane | 25.8 |

Note: The retention times in this table are illustrative and would vary depending on the specific GC conditions used.

For less volatile compounds, complex mixtures, or the separation of isomers, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC utilizes a liquid mobile phase and a stationary phase packed in a column to separate the components of a mixture. libretexts.org For organosilanes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The separation of isomers of organosilane compounds can be particularly challenging and may require specialized stationary phases. tandfonline.com Aryl-functionalized phases, for instance, can provide unique selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating isomers of this compound. tandfonline.com

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netresearchgate.net Supercritical fluids have properties intermediate between those of a gas and a liquid, offering high diffusivity and low viscosity, which can lead to faster separations and higher efficiency compared to HPLC. libretexts.org SFC is well-suited for the analysis of thermally labile and non-volatile compounds and has been successfully applied to the separation of a wide range of organometallic compounds. researchgate.netukzn.ac.za The use of chiral stationary phases in SFC is also a powerful tool for the separation of enantiomers.

The resolution of complex mixtures containing this compound and its isomers could be effectively achieved using either HPLC or SFC, with the choice of technique and specific conditions depending on the complexity of the sample and the desired resolution.

Illustrative HPLC and SFC Separation Parameters:

| Parameter | HPLC | SFC |

| Column | Aryl-functionalized silica (B1680970) (e.g., Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm | Chiral Stationary Phase (e.g., polysaccharide-based), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) | A: Supercritical CO₂; B: Methanol (Isocratic or gradient elution) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 35 °C | 40 °C |

| Detector | UV-Vis (220 nm) | UV-Vis (220 nm) / MS |

Computational Chemistry and Theoretical Modelling of Bis 2 Chlorobenzyl Silane

Reaction Mechanism and Kinetics Investigations

Computational methods are invaluable for studying the mechanisms and kinetics of chemical reactions, providing insights into the transition states and energy profiles of reaction pathways.

To understand the reactivity of Bis(2-chlorobenzyl)silane, for instance in hydrolysis or coupling reactions, computational methods can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be elucidated. researchgate.netdrugdesign.org

Once the reactants, products, and transition states are optimized, their energies can be calculated to determine the reaction energetics, including the activation energy (the energy barrier that must be overcome for the reaction to occur). From the activation energy and other properties of the transition state, it is possible to predict the reaction rate constants using theories such as Transition State Theory (TST). researchgate.net

Table 3: Illustrative Reaction Energetics for a Hypothetical Hydrolysis Step of a Silane (B1218182) (Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.)

| Parameter | Energy (kcal/mol) |

| Reactants (Silane + H₂O) | 0.0 (Reference) |

| Transition State | +25.4 |

| Products (Silanol + H₂) | -10.2 |

| Activation Energy | 25.4 |

| Reaction Energy | -10.2 |

Transition State Identification and Reaction Pathway Mapping

Conformational Analysis and Molecular Dynamics

The flexibility of the benzyl (B1604629) groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.orgyoutube.com

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. researchgate.netacs.orgresearchgate.netsemanticscholar.org By simulating the motion of the atoms, MD can provide insights into the conformational changes, flexibility, and interactions of the molecule with its environment, such as a solvent. researchgate.netrsc.org These simulations are particularly useful for understanding the behavior of the molecule in solution or in the solid state.

Molecular Mechanics (MM) Calculations for Conformational Preferences

Molecular mechanics (MM) calculations are a cornerstone of computational chemistry for efficiently exploring the potential energy surface of molecules and identifying stable conformations. For this compound, MM methods can elucidate the preferred spatial arrangements of the two 2-chlorobenzyl groups around the central silicon atom. These calculations rely on classical force fields to approximate the potential energy of the system as a function of its atomic coordinates.

The conformational preferences of this compound are largely dictated by the rotational barriers around the Si-C bonds and the steric and electrostatic interactions between the bulky 2-chlorobenzyl substituents. MM calculations can systematically rotate these bonds and calculate the corresponding energy, leading to the identification of low-energy conformers. The results of such an analysis would likely reveal that staggered conformations, which minimize steric hindrance between the aromatic rings, are energetically favored over eclipsed arrangements. The presence of the chlorine atoms on the benzyl groups introduces additional electrostatic interactions that can influence the relative stability of different conformers.

A systematic conformational search using a suitable force field, such as MMFF94 or UFF, would typically be performed. The resulting low-energy structures would provide a foundational understanding of the molecule's shape and how it might interact with its environment.

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular mechanics provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time. This allows for a more thorough exploration of the conformational space than static MM calculations.

For this compound, an MD simulation would reveal the flexibility of the molecule and the transitions between different low-energy conformations identified by MM calculations. The simulation would show the dynamic range of motion of the 2-chlorobenzyl groups, including the wagging and twisting motions of the aromatic rings and the flexibility of the Si-C-C bond angles. By analyzing the trajectory, one can calculate the probability of finding the molecule in a particular conformation at a given temperature, providing a more realistic representation of its conformational ensemble.

MD simulations are particularly useful for understanding how the molecule might behave in different environments, such as in solution or at an interface. The explicit or implicit inclusion of solvent molecules in the simulation can significantly impact the conformational preferences of this compound.

Spectroscopic Property Prediction

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. nih.gov For this compound, the prediction of NMR chemical shifts and vibrational frequencies is of particular interest.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are the methods of choice for accurately predicting NMR chemical shifts and vibrational frequencies. rsc.org These calculations require a higher computational cost than MM or MD but provide a more detailed description of the electronic structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. uni-muenchen.deresearchgate.net The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is highly dependent on the chosen DFT functional and basis set. st-andrews.ac.uk

For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the benzyl groups and the silicon atom. The predicted shifts would be sensitive to the conformation of the molecule, and therefore, it is often necessary to average the shifts over a representative ensemble of low-energy conformations obtained from MM or MD simulations.

Vibrational Frequencies: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of this matrix yields the vibrational modes and their corresponding frequencies. These frequencies can be compared directly with experimental infrared (IR) and Raman spectra. uah.edu

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the C-H, C-C, C-Cl, and Si-C bonds. The Si-C stretching frequencies would be of particular interest for characterizing the central part of the molecule. As with NMR shifts, the vibrational frequencies can be sensitive to the molecular conformation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH ₂ | 2.15 | 25.8 |

| C ₆H₄-Cl (C1) | - | 135.2 |

| C ₆H₄-Cl (C2, C-Cl) | - | 134.5 |

| C ₆H₄-Cl (C3) | 7.30 | 129.8 |

| C ₆H₄-Cl (C4) | 7.21 | 127.1 |

| C ₆H₄-Cl (C5) | 7.25 | 128.5 |

| C ₆H₄-Cl (C6) | 7.45 | 130.3 |

| Si-H | 4.50 | - |

Table 2: Hypothetical Predicted Vibrational Frequencies (in cm⁻¹) for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(Si-H) | 2150 | Si-H stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2920-2980 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1450-1600 | Aromatic C=C stretching |

| ν(Si-C) | 650-750 | Si-C stretching |

| ν(C-Cl) | 600-800 | C-Cl stretching |

| δ(CH₂) | 1420-1470 | CH₂ scissoring |

These predicted spectroscopic data, when combined with experimental results, can provide a powerful means of confirming the structure and understanding the properties of this compound.

Advanced Research Applications and Future Trajectories of Bis 2 Chlorobenzyl Silane

Role in Polymeric and Hybrid Materials Science

The bifunctional nature of Bis(2-chlorobenzyl)silane, with its reactive silicon center and organic side groups, makes it a candidate for creating advanced polymeric and composite materials.

Organosilicon polymers are renowned for their unique properties, including thermal stability, chemical resistance, and low surface tension. The synthesis of these polymers often begins with functional silane (B1218182) monomers. wiley-vch.de this compound, possessing two Si-H bonds, is a suitable monomer for polymerization through several established routes in organosilicon chemistry. wiley-vch.demdpi.com

For instance, it could undergo hydrolytic polycondensation, where the Si-H bonds are converted to silanols (Si-OH) that subsequently condense to form a polysiloxane backbone (-Si-O-Si-). The resulting polymer would feature pendant 2-chlorobenzyl groups, which introduce specific functionalities and influence the polymer's bulk properties. researchgate.net Alternatively, the Si-H groups can participate in hydrosilylation reactions with divinyl compounds to create crosslinked polymer networks. wiley-vch.de The steric bulk and electronic effects of the 2-chlorobenzyl substituents would be expected to impact the final polymer's characteristics, such as its glass transition temperature, refractive index, and solubility. nih.gov

Table 1: Hypothetical Properties of Organosilicon Polymers Derived from Different Silane Precursors

This table illustrates the potential influence of the precursor's side groups on the final properties of a polysiloxane. The values for the this compound-derived polymer are projected based on established structure-property relationships.

| Precursor | Side Group | Projected Glass Transition Temp. (Tg) | Projected Refractive Index | Key Feature |

| Dimethyldichlorosilane | Methyl | -125 °C | ~1.40 | High flexibility |

| Diphenyldichlorosilane | Phenyl | -24 °C | ~1.58 | Increased thermal stability, rigidity nih.gov |

| This compound | 2-Chlorobenzyl | -15 to -5 °C (estimated) | >1.55 (estimated) | Reactive sites (Cl), modified polarity researchgate.net |

Silane coupling agents are critical for enhancing the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices in composite materials. shinetsusilicone-global.comdakenchem.com These agents function by forming a durable chemical bridge between the two dissimilar materials. spast.org this compound possesses the key structural features of a coupling agent: a reactive silicon center capable of bonding with inorganic surfaces and organic groups that can entangle with or react into the polymer matrix. spast.orgmdpi.com

The modification of nanoparticle surfaces is crucial to prevent their agglomeration and ensure their homogeneous dispersion within polymer matrices, which is essential for creating functional nanocomposites. wiley-vch.de Silanes are widely used for this purpose due to their ability to form robust covalent bonds with the surfaces of inorganic nanomaterials like silica (B1680970), titania, and various metal oxides that possess surface hydroxyl groups. nih.govrsc.org

This compound could be employed to graft 2-chlorobenzyl functionalities onto nanoparticle surfaces. wiley-vch.de This surface modification would transform the typically hydrophilic inorganic surface into a more hydrophobic and organophilic one. acs.org Such functionalization is expected to dramatically improve the nanoparticle's dispersibility in non-polar organic solvents and polymer melts, leading to nanocomposites with enhanced mechanical, thermal, and optical properties. wiley-vch.de

Application as an Adhesion Promoter or Coupling Agent in Composite Materials

Contributions to Catalysis and Organic Synthesis

The unique electronic and steric properties of benzylic silanes make them interesting candidates for applications in catalysis and as reagents in stereoselective chemical reactions. nsf.govbeilstein-journals.org

While this compound is not a ligand itself, its structure serves as a scaffold for the synthesis of complex ligands for transition metal catalysis. For example, the benzyl (B1604629) rings could be functionalized with donor groups like phosphines or amines to create novel chelating ligands. The silicon atom acts as a backbone, holding the donor groups in a specific geometry.

The steric hindrance and electronic nature of the 2-chlorobenzyl groups would play a critical role in defining the coordination environment around a metal center. d-nb.info In applications like olefin polymerization, the ligand architecture dictates the catalyst's activity, stability, and the properties of the resulting polymer (e.g., molecular weight, branching). d-nb.infogoogle.com A transition metal complex featuring a ligand derived from this compound could exhibit unique catalytic behavior due to the specific steric and electronic environment created by the chloro-substituted benzyl moieties.

Table 2: Potential Evaluation of a Hypothetical Ligand Derived from this compound in Ethylene Polymerization

This illustrative table outlines the type of data that would be sought when evaluating a new catalyst system based on the subject compound.

| Catalyst System | Ligand Type | Co-catalyst | Activity (kg polymer / mol catalyst·h) | Polymer Molecular Weight (Mw) |

| Standard Ziegler-Natta | TiCl₄/MgCl₂ | AlEt₃ | High | Broad Distribution |

| Late Transition Metal d-nb.info | Diimine-Pd | MAO | Moderate | High, controlled branching |

| Hypothetical System | Bis(phosphino-2-chlorobenzyl)silane-Zr | MAO | To be determined | To be determined |

Chiral organosilanes are valuable reagents in modern organic synthesis, enabling the construction of complex molecules with high stereocontrol. researchgate.netnih.gov this compound could potentially be used in stereoselective transformations in several ways.

First, as a prochiral molecule, it could be a substrate in an enantioselective reaction, such as a catalytic asymmetric hydrosilylation, to produce a chiral silane. organic-chemistry.org Second, it could serve as a starting material for preparing enantioenriched allylic silanes through methods like nickel-catalyzed reductive cross-coupling. nih.gov Such chiral allylic silanes are versatile intermediates that participate in highly stereospecific reactions. researchgate.netnih.gov The presence of the chlorobenzyl groups offers a handle for further synthetic modifications, potentially influencing the stereochemical outcome of subsequent reactions. The development of methods for such transformations would provide access to novel, synthetically useful chiral building blocks. kth.seorganic-chemistry.org

Evaluation as a Ligand Precursor for Transition Metal Complexes in Catalysis (e.g., olefin polymerization)

Emerging and Interdisciplinary Applications

The unique molecular architecture of this compound, featuring reactive silicon-hydride bonds and benzyl groups susceptible to modification, positions it as a candidate for exploration in several advanced and interdisciplinary research areas. Its potential stems from the broader capabilities of organosilanes and dichlorosilanes in materials science, surface chemistry, and sustainable synthesis.

Exploration in Optoelectronic Devices or Semiconductor Materials

While direct research on this compound in optoelectronics is not widely documented, its classification as a dichlorosilane (B8785471) suggests potential as a precursor for polysilanes. Polysilanes, which are organosilicon compounds with a silicon-atom backbone, exhibit notable optical and electrical properties. wikipedia.org A primary synthesis route for polysilanes involves the modified Wurtz coupling of dichlorosilanes with an alkali metal. wikipedia.org This process, though requiring vigorous conditions, is a viable method for producing high molecular weight, linear polysilane derivatives. wikipedia.org

Polysilanes are recognized for their applications as precursors to silicon carbide (SiC), a valuable semiconductor material. wikipedia.org The thermolysis of polysilanes can yield SiC fibers, a discovery that has spurred significant research into these polymers as preceramic materials. wikipedia.org Furthermore, organosilane precursors are integral to the fabrication of thin films in the semiconductor industry through chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. google.comnih.gov These precursors are used to deposit silicon-containing films, such as silicon dioxide and silicon nitride, which are fundamental components in the manufacture of semiconductors, photovoltaics, and LCD-TFT devices. google.comjustia.com Given that this compound is an organosilane, its potential use in these deposition techniques for creating specialized silicon-containing layers is an area ripe for investigation. researchgate.net

Table 1: Examples of Organosilane Precursors and their Applications in Semiconductor Manufacturing

| Precursor Type | Example(s) | Deposition Method(s) | Application(s) |

| Dichlorosilanes | Dimethyldichlorosilane | Modified Wurtz Coupling | Synthesis of polysilanes as precursors for silicon carbide. wikipedia.org |

| Alkoxysilanes | Tetraethylorthosilicate (TEOS) | Chemical Vapor Deposition (CVD) | Deposition of silicon dioxide films. nih.gov |

| Aminosilanes | Bis(tertiary-butyl-amino)silane (BTBAS) | Chemical Vapor Deposition (CVD) | Deposition of silicon nitride and silicon oxide films. |

| Various Organosilanes | - | ALD, CVD, PE-ALD, PE-CVD | Deposition of silicon-containing films for semiconductors, photovoltaics, LCD-TFTs. google.comjustia.com |

Potential in Advanced Functional Coatings and Surface Treatments

Organosilanes are extensively utilized to create advanced functional coatings due to their ability to form robust covalent bonds with a variety of substrates, including metals, polymers, and glass. zmsilane.com The bifunctional nature of these molecules, possessing both organic and inorganic reactivity, allows them to act as a bridge between different materials, significantly enhancing adhesion and durability. This makes them effective as adhesion promoters in paints, inks, and adhesives.

Coatings formulated with organosilanes can impart a range of beneficial properties to surfaces, such as hydrophobicity (water repellency), corrosion resistance, and wear resistance. zmsilane.comulprospector.com For instance, organosilane-based coatings can create a water-repellent layer that protects materials from environmental degradation. zmsilane.com Fatty acid-based organofunctional silanes have been used to create protective coatings for concrete, significantly reducing water absorption. The application of silane coatings can be tailored to achieve specific surface properties, making them highly versatile. zmsilane.com Given its structure, this compound could potentially be used to formulate protective coatings that offer enhanced thermal stability or specific interactions due to the presence of the chlorobenzyl groups. These coatings find use in demanding applications, from self-cleaning surfaces to anti-graffiti and release coatings. mdpi.com

Table 2: Functional Properties of Organosilane-Based Coatings

| Property | Mechanism | Application Example(s) |

| Adhesion Promotion | Forms covalent bonds between inorganic substrates and organic polymers. | Primers for paints, inks, and adhesives on metal and glass surfaces. ulprospector.com |

| Corrosion Resistance | Creates a protective, water-repellent barrier on the substrate. zmsilane.com | Environmentally friendly alternative to chrome-based compounds for metal protection. |

| Water Repellency | Forms a hydrophobic layer on the surface. zmsilane.com | Waterproofing of concrete and other building materials. zmsilane.com |

| Surface Modification | The organofunctional group determines the final properties of the modified surface. mdpi.com | Anti-adhesive coatings for demolding aids in polymer production. mdpi.com |

Sustainable Chemistry Approaches in Synthesis and Application

The field of organosilane chemistry is increasingly focusing on sustainable practices, both in the synthesis of the compounds themselves and in their applications. hskbrchemical.com A key area of development is the use of green synthesis methods that minimize the use of hazardous chemicals and reduce waste. hskbrchemical.comrsc.org Traditional synthesis methods for polysilanes, for example, often require harsh reaction conditions. cmu.edu

More sustainable approaches are being explored, such as the use of magnesium in the presence of a Lewis acid catalyst for the synthesis of polysilanes from dichlorosilanes at room temperature. scirp.org Another green approach involves the use of earth-abundant and environmentally benign transition metal catalysts, like cobalt, for the synthesis of organosilanes. nih.govacs.org These methods often operate under mild conditions and can lead to higher atom economy. nih.govacs.org

In terms of application, organosilane coatings are considered a more environmentally friendly alternative to traditional surface treatments that may contain heavy metals like chromium. The development of biodegradable organosilane compounds is also an area of interest to reduce their environmental persistence. dakenchem.com The principles of green chemistry, such as using less hazardous chemical syntheses and designing for degradation, are becoming increasingly important in guiding the future research and industrial use of organosilanes like this compound. rsc.orgdakenchem.com

Conclusion and Outlook on Bis 2 Chlorobenzyl Silane Research

Summary of Key Research Findings and Methodological Advancements

Research concerning Bis(2-chlorobenzyl)silane and its derivatives has primarily centered on their application as stable precursors in organometallic chemistry and organic synthesis. A significant methodological advancement has been the utilization of related (chlorobenzyl)silanes as bench-stable reagents in Nickel-catalyzed asymmetric reductive cross-coupling reactions. caltech.edu This method has proven effective for the synthesis of chiral allylic silanes, which are valuable reagents in organic synthesis. caltech.edunih.gov The use of these chlorobenzyl silanes addresses the limitations of stability and functional group compatibility often encountered with more traditional reagents like Grignard reagents. caltech.edu

Early research into the reactivity of related benzyl (B1604629) silanes, specifically o-chlorobenzyldiphenylsilane, explored their potential in ring-closure reactions to form benzosilacycloalkenes. sci-hub.se However, attempts to create a four-membered ring via intramolecular cyclization with molten sodium were unsuccessful. Instead of the desired 2:3-benzo-1,1-diphenyl-1-silacyclobutene, an intermolecular cyclization product, 2:3,6:7-dibenzo-1,1,5,5-tetraphenyl-1,5-disilacycloocta-2,6-diene, was formed. sci-hub.se This finding highlighted the distinct reactivity patterns of benzyl derivatives compared to their (o-chlorophenyl)alkylsilane counterparts, which successfully formed five-, six-, and seven-membered rings under similar conditions. sci-hub.se More recent studies have successfully employed (chlorobenzyl)silanes in Ni-catalyzed reductive alkenylation, demonstrating a viable pathway to valuable chiral products while noting challenges such as competing side reactions. caltech.edu

Future Directions and Interdisciplinary Research Opportunities for this compound

The future of this compound research is poised to focus on refining existing synthetic methodologies and exploring new applications. A key direction will be the development of more sophisticated catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. This includes designing catalysts that can minimize unwanted side reactions like homocoupling, potentially through the use of additives or co-catalysts to moderate the reactivity of radical intermediates. caltech.edu

There is a significant opportunity to leverage this compound and its derivatives to build extensive libraries of complex organosilanes, particularly enantioenriched allylic silanes. nih.gov These compounds are versatile intermediates for stereoselective carbon-carbon bond-forming reactions, such as the Hosomi-Sakurai reaction, which are fundamental in the synthesis of complex natural products and pharmaceuticals. nih.gov

Interdisciplinary research opportunities are also apparent. The unique organosilicon compounds synthesized from this compound could be investigated for applications in materials science, where silanes are used as coupling agents, crosslinkers, and precursors to silicon-containing polymers. mdpi.com The stability and functional handles of these molecules could lead to novel materials with tailored thermal, mechanical, or optical properties. In medicinal chemistry, the broader class of organosilanes is recognized for its potential, and novel structures derived from this compound could be screened for biological activity, opening a new frontier beyond its current role as a synthetic intermediate. nih.govmdpi.com

Q & A

Basic: What are the established synthetic pathways for Bis(2-chlorobenzyl)silane, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves the reaction of chlorobenzyl halides with silane precursors under anhydrous conditions. Key variables include temperature (optimized between 60–80°C), solvent choice (e.g., tetrahydrofuran or toluene), and catalyst selection (e.g., palladium or nickel complexes). Yield optimization requires rigorous exclusion of moisture and oxygen, as silane intermediates are highly sensitive to hydrolysis . Purity is assessed via GC-MS or NMR, with byproducts like residual halides or disiloxanes monitored. Evidence from analogous syntheses (e.g., 4-bromobenzyl chloride) suggests stoichiometric control of reactants reduces dimerization .

Advanced: How can computational modeling resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

Discrepancies in stability data (e.g., decomposition temperatures varying by 20–30°C) may arise from differences in experimental setups or impurity levels. Density Functional Theory (DFT) simulations can model bond dissociation energies and predict degradation pathways under varying conditions (e.g., thermal, oxidative). Cross-referencing computational results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data validates hypotheses. For example, simulations showing weakened Si-C bonds in the presence of trace moisture align with empirical observations of accelerated hydrolysis .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are peaks interpreted?

Methodological Answer:

- NMR : -NMR identifies aromatic protons (δ 7.2–7.5 ppm) and methylene groups adjacent to silicon (δ 1.8–2.2 ppm). -NMR confirms silane structure (δ -10 to -20 ppm).

- IR : Si-H stretches (2100–2200 cm) and C-Cl vibrations (600–800 cm) are diagnostic.

- MS : Molecular ion peaks ([M]) at m/z 294 (exact mass) with fragmentation patterns indicating loss of chlorobenzyl groups. Calibration against certified reference materials (e.g., deuterated analogs) enhances accuracy .

Advanced: How do steric and electronic effects of the 2-chlorobenzyl substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The ortho-chloro group introduces steric hindrance, reducing accessibility to the silicon center, while its electron-withdrawing nature polarizes Si-H bonds, enhancing electrophilicity. Kinetic studies (e.g., variable-temperature -NMR) quantify reaction rates with aryl halides. Comparative analysis with non-chlorinated analogs (e.g., benzylsilane) reveals slower but more selective coupling, attributed to stabilized transition states. Mechanistic insights are validated via Hammett plots and X-ray crystallography of intermediates .

Basic: What are the key safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N) at -20°C to prevent oxidation.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive procedures.

- Spill Management : Neutralize with ethanol/water mixtures to hydrolyze silanes into less hazardous siloxanes. Toxicity data from structurally similar compounds (e.g., benzylchlorosilanes) indicate respiratory and dermal irritation risks, necessitating PPE compliance .

Advanced: What experimental designs are optimal for studying the hydrolytic degradation pathways of this compound in environmental matrices?

Methodological Answer:

A factorial design (2 approach) tests variables: pH (4–10), temperature (25–50°C), and ionic strength. Hydrolysis products (e.g., silanols, HCl) are quantified via ion chromatography and -NMR. Kinetic modeling (pseudo-first-order) determines rate constants, while LC-MS identifies transient intermediates. Control experiments with deuterated water () distinguish proton-mediated vs. radical pathways. This aligns with methodologies for analogous organosilanes in environmental analysis .

Basic: How does the purity of this compound impact its performance in catalytic applications?

Methodological Answer:

Impurities >1% (e.g., residual solvents, chlorides) can poison catalysts or alter reaction selectivity. Purification via fractional distillation or recrystallization (using hexane/ethyl acetate mixtures) is critical. Performance is assessed via turnover frequency (TOF) measurements in model reactions (e.g., hydrosilylation of alkenes). Cross-validation with ultrapure commercial standards (e.g., Kanto Reagents’ certified materials) ensures reproducibility .

Advanced: Can machine learning models predict novel applications of this compound in materials science?

Methodological Answer:

Yes. Training datasets include structural descriptors (e.g., bond lengths, Hammett constants) and properties (thermal stability, reactivity scores). Neural networks (e.g., graph convolutional networks) predict untested applications, such as silicon-based polymers or precursors for ceramic composites. Validation involves synthesizing top-predicted candidates and comparing properties (e.g., tensile strength, dielectric constants) with simulations. This approach mirrors integrative data strategies in materials informatics .

Table: Key Analytical Parameters for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 45–50°C | |

| Si-H Stretch | IR | 2140 cm | |

| Hydrolytic Half-life | Kinetic Study (pH 7) | 72 hours | |

| Purity Threshold | GC-MS | ≥98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.